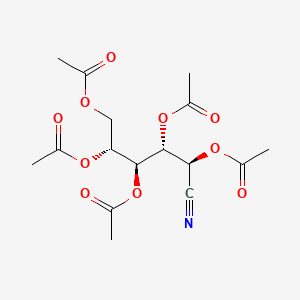

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile

Vue d'ensemble

Description

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is a chemical compound of significant importance in the field of biomedicine and scientific research. It is a derivative of D-galactononitrile, where all five hydroxyl groups are acetylated. This compound is used in various applications, including medicinal research, chemistry, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile typically involves the acetylation of D-galactononitrile. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure the quality and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of complex carbohydrates, glycoconjugates, and other bioactive molecules. Its applications extend to the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of various organic compounds.

Biology: It is used in the study of carbohydrate metabolism and glycoprotein function.

Medicine: It is involved in the development of new therapeutic agents and diagnostic tools.

Industry: It is utilized in the production of pharmaceuticals and other biologically active substances.

Mécanisme D'action

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is similar to other acetylated monosaccharides, such as 2,3,4,6-Tetra-O-acetyl-D-galactose and 2,3,6-Tri-O-acetyl-D-galactose. it is unique in its pentasubstitution pattern, which provides distinct chemical and biological properties. These differences make it particularly useful in specific applications where the presence of multiple acetyl groups is advantageous.

Comparaison Avec Des Composés Similaires

2,3,4,6-Tetra-O-acetyl-D-galactose

2,3,6-Tri-O-acetyl-D-galactose

2,3,4,5,6-Penta-O-acetyl-D-glucose

Activité Biologique

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile (PAGN) is a chemical compound with significant potential in various biological applications. As a derivative of D-galactose, it has garnered attention for its diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. This article explores the synthesis, characterization, biological activities, and potential applications of PAGN.

Synthesis and Characterization

PAGN can be synthesized through the reaction of protected galactose derivatives with cyanide ions under mild conditions. The typical synthesis involves using silver carbonate or silver(I) oxide as catalysts. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

PAGN exhibits notable antibacterial properties against various strains of bacteria. Studies have reported its effectiveness against:

- Escherichia coli

- Staphylococcus aureus

These findings indicate that PAGN could serve as a potential therapeutic agent in combating bacterial infections.

Antifungal Activity

In addition to its antibacterial effects, PAGN has shown antifungal activity against common fungal strains such as:

- Candida albicans

- Aspergillus fumigatus

The compound's ability to inhibit the growth of these fungi suggests its utility in treating fungal infections.

Anticancer Activity

Research indicates that PAGN can induce apoptosis in cancer cells and reduce tumor growth. It enhances the efficacy of chemotherapeutic agents, making it a candidate for further investigation in cancer therapy. Specific studies have highlighted its effects on various cancer cell lines, demonstrating a mechanism that involves the modulation of apoptotic pathways.

Antiviral Activity

PAGN has also been investigated for its antiviral properties. Preliminary studies suggest activity against:

- Herpes Simplex Virus Type 1 (HSV-1)

- Human Coronavirus

These findings point to the potential of PAGN in developing antiviral therapies.

The exact mechanisms by which PAGN exerts its biological effects are still under investigation. However, it is believed that its structural features allow it to interact with specific molecular targets within cells, modulating their activity and influencing various biochemical pathways.

Toxicity and Safety

The toxicity profile of PAGN is not well-established; therefore, caution is advised when handling this compound. Limited studies are available regarding its safety in scientific experiments. Researchers are encouraged to minimize exposure and follow safety protocols when working with PAGN.

Applications in Scientific Research

PAGN serves as a valuable intermediate in organic synthesis and drug discovery. Its applications include:

- Synthesis of pharmaceuticals : PAGN is used in developing antitumor agents and antibiotics.

- Medicinal chemistry : It aids in the formulation of new therapeutic compounds.

- Glycobiology : The compound is employed to study glycosylation processes and carbohydrate interactions.

Current State of Research

Ongoing research focuses on exploring green chemistry approaches for synthesizing PAGN and investigating its potential as a carbohydrate mimic or glycomimetic in therapeutic applications. The compound's role in drug discovery continues to be an area of significant interest.

Propriétés

IUPAC Name |

[(2R,3S,4R,5S)-2,3,4,5-tetraacetyloxy-5-cyanopentyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO10/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h13-16H,7H2,1-5H3/t13-,14+,15+,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCBLRCTSZYSJE-JJXSEGSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.